4-pyridin-2-ylpyrimidine-2-thiol
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Overview
Description
4-Pyridin-2-ylpyrimidine-2-thiol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology. The presence of a thiol group in the pyrimidine ring adds to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-ylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with thiourea under acidic conditions, which leads to the formation of the desired pyrimidine-thiol compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-2-ylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyrimidine-thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Pyrimidine-thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-Pyridin-2-ylpyrimidine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-pyridin-2-ylpyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anticancer properties. Additionally, the compound can interfere with cellular signaling pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinylpyrimidine: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Pyridinylpyrimidine: Similar structure but different substitution pattern, leading to varied reactivity and applications.
2-Thiopyrimidine: Contains a thiol group but lacks the pyridine ring, resulting in different chemical and biological properties.
Uniqueness
4-Pyridin-2-ylpyrimidine-2-thiol is unique due to the presence of both pyridine and pyrimidine rings along with a reactive thiol group. This combination of structural features makes it a versatile compound with a wide range of applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-pyridin-2-ylpyrimidine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVNBRCSYKXAJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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